Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Description

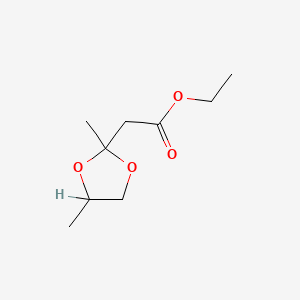

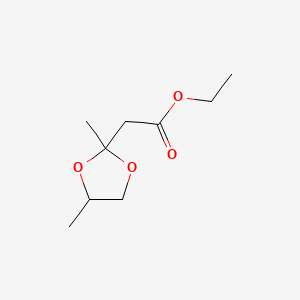

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-11-8(10)5-9(3)12-6-7(2)13-9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIXJEIRJVOUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(OCC(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047549 | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Soft, fruity notes | |

| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.048-1.054 | |

| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6290-17-1, 293292-51-0 | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6290-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293292-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6290-17-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, a significant fragrance and flavor compound also known as Fraistone or ethyl acetoacetate propylene glycol ketal.[1][2] This document is intended for researchers, chemists, and professionals in the fields of drug development, fine chemicals, and fragrance manufacturing. We will delve into the intricacies of the acid-catalyzed ketalization reaction, offering a field-proven experimental protocol, a thorough analysis of the reaction mechanism, and a multi-faceted approach to the structural elucidation of the final product through modern spectroscopic techniques.

Introduction and Significance

This compound is a colorless liquid characterized by a fresh, fruity aroma reminiscent of apples and strawberries.[3] This distinct organoleptic profile has led to its widespread use in the formulation of floral and fruity fragrances.[3] Chemically, it is the propylene glycol ketal of ethyl acetoacetate.[2] The synthesis of this molecule serves as an excellent case study in the strategic use of protecting groups, a fundamental concept in organic synthesis. By converting the reactive ketone functionality of ethyl acetoacetate into a cyclic ketal, the ester group is left available for subsequent chemical transformations. This principle is of paramount importance in the synthesis of complex molecules, including pharmaceuticals.[4]

This guide will provide a robust and reproducible methodology for the synthesis of this compound, coupled with a detailed characterization workflow to ensure the identity and purity of the final product.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed ketalization of ethyl acetoacetate with 1,2-propanediol (propylene glycol).[5] This reaction is a reversible process, and to achieve high yields, it is crucial to remove the water generated during the reaction, thereby driving the equilibrium towards the product side.[4]

Reaction Mechanism

The acid-catalyzed ketalization proceeds through a series of protonation and nucleophilic attack steps. The mechanism is initiated by the protonation of the carbonyl oxygen of the ketone in ethyl acetoacetate by an acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of propylene glycol. A subsequent series of proton transfers and the elimination of a water molecule lead to the formation of a stabilized carbocation. The second hydroxyl group of the propylene glycol then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered dioxolane ring. A final deprotonation step regenerates the acid catalyst and yields the desired ketal product.

Diagram of the Synthesis Workflow

References

- 1. This compound | C9H16O4 | CID 95392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ETHYL ACETOACETATE PROPYLENE GLYCOL KETAL synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (CAS 6290-17-1), a versatile organic compound with significant applications in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and validated experimental protocols.

Introduction and Molecular Structure

This compound, also known by trade names such as Fraistone® and Fructone B, is a heterocyclic ester.[1] Its structure features a 1,3-dioxolane ring substituted with two methyl groups at the 2 and 4 positions and an ethyl acetate group at the 2-position.[2] This unique arrangement of functional groups imparts a characteristic fresh and fruity aroma, reminiscent of apple and strawberry, making it a valuable ingredient in perfumery and as a flavoring agent.[3][4]

The presence of two chiral centers at the 2 and 4 positions of the dioxolane ring means that the compound exists as a mixture of diastereomers (cis and trans isomers).[1] Commercially available products are typically sold as an isomeric mixture.[5]

Caption: 2D representation of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application. The following table summarizes its key properties.

| Property | Value | Source(s) |

| CAS Number | 6290-17-1 | [1][2][6] |

| Molecular Formula | C₉H₁₆O₄ | [1][7] |

| Molecular Weight | 188.22 g/mol | [1][7] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Odor | Fresh, fruity, apple, strawberry | [3][4] |

| Density | 1.042 - 1.054 g/mL at 25 °C | [1][3][6] |

| Refractive Index (n20/D) | 1.422 - 1.432 | [1] |

| Boiling Point | 85 °C (185 °F)[1] / 231.07 °C | [8] |

| Flash Point | 91 °C (195.8 °F) | [1] |

| Melting Point | -68 °C (-90.4 °F) | [1] |

| Vapor Pressure | 0.0589 mmHg at 23°C | [1] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [3] |

| log P | 1.5 | [1] |

| Stability | Stable in various consumer product bases, but poor in bleach.[6] |

Synthesis and Mechanism

The industrial synthesis of this compound is typically achieved through the acid-catalyzed ketalization of ethyl acetoacetate with propane-1,2-diol.[1] This reaction is a classic example of the formation of a cyclic ketal to protect a ketone functional group.

The mechanism involves the protonation of the carbonyl oxygen of the ketone in ethyl acetoacetate by an acid catalyst (e.g., p-toluenesulfonic acid). This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl groups of propane-1,2-diol. The reaction proceeds through a hemiacetal intermediate, followed by the elimination of a water molecule and subsequent ring closure to form the stable 1,3-dioxolane ring. The removal of water is crucial to drive the equilibrium towards the product side.

References

- 1. researchgate.net [researchgate.net]

- 2. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H16O4 | CID 95392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2,4-dimethyldioxolane-2-acetate | The Fragrance Conservatory [fragranceconservatory.com]

- 5. Ethyl dimethyl dioxolane acetate mixture of isomers, = 97 , FG 6290-17-1 [sigmaaldrich.com]

- 6. Human Metabolome Database: Showing metabocard for cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (HMDB0032200) [hmdb.ca]

- 7. 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester [webbook.nist.gov]

- 8. Showing Compound cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (FDB009181) - FooDB [foodb.ca]

An In-depth Technical Guide to Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (CAS 6290-17-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (CAS 6290-17-1), a versatile heterocyclic ester with significant applications in the flavor and fragrance industries. Commonly known by trade names such as Fraistone and as "fruity ketal," this compound is valued for its distinct tart and fruity aroma profile. This document delves into the fundamental chemical and physical properties of this compound, its synthesis via acid-catalyzed ketalization, and the underlying reaction mechanism. Furthermore, it outlines key analytical techniques for its characterization, discusses its primary applications, and provides essential safety and handling information. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, analytical chemistry, and the development of consumer products.

Introduction and Physicochemical Properties

This compound is an organic compound characterized by a 1,3-dioxolane ring substituted with two methyl groups and an ethyl acetate moiety.[1] This structure contributes to its characteristic fruity odor and its utility as a fragrance and flavoring agent.[2][3] The presence of two chiral centers at positions 2 and 4 of the dioxolane ring means that the compound exists as a mixture of diastereomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6290-17-1 | [4] |

| Molecular Formula | C₉H₁₆O₄ | [4] |

| Molecular Weight | 188.22 g/mol | [4] |

| Appearance | Colorless to pale straw-colored liquid | [3][5] |

| Odor | Fresh, fruity, reminiscent of apple and strawberry | [1][2][5] |

| Density | 1.042 g/mL at 25 °C | [3] |

| Boiling Point | Not specified | |

| Flash Point | 91 °C (196 °F) - closed cup | [3] |

| Solubility | Very slightly soluble in water; soluble in alcohol and propylene glycol | [5] |

Synonyms: This compound is known by several names in commercial and scientific contexts, including:

-

Ethyl acetoacetate propylene glycol ketal[5]

-

Fruity ketal[1]

-

Fraistone[5]

-

Fragolane[5]

-

1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester[4]

Synthesis and Reaction Mechanism

The primary industrial synthesis of this compound involves the acid-catalyzed ketalization of ethyl acetoacetate with propylene glycol.[2][5] This reaction is a classic example of protecting a ketone functionality as a cyclic ketal.

Synthetic Scheme

The overall reaction is as follows:

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a patented method for the synthesis of this compound:

Materials:

-

Ethyl acetoacetate

-

1,2-Propanediol (Propylene glycol)

-

Cyclohexane (as azeotroping agent)

-

Amberlyst 15 (acidic ion-exchange resin catalyst)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus, add ethyl acetoacetate (0.1 mol), cyclohexane (50 mL), and 1,2-propanediol (0.15 mol).

-

Add the Amberlyst 15 catalyst (2 g) to the flask.

-

Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by Gas Chromatography (GC).

-

Once the reaction is complete (i.e., no more water is collected), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the Amberlyst 15 catalyst. The catalyst can be washed with acetone, dried, and reused.

-

Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acid.

-

Separate the organic layer and wash it with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain the final product. A yield of up to 98% has been reported for this method.

Mechanism of Ketalization

The formation of the dioxolane ring proceeds via a well-established acid-catalyzed mechanism. The causality behind this multi-step process is the activation of the carbonyl group by protonation, followed by nucleophilic attack by the diol.

Caption: Step-wise mechanism of acid-catalyzed ketalization.

The use of a Dean-Stark apparatus is crucial for driving the reaction equilibrium towards the product side by continuously removing the water byproduct.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is employed to confirm the identity and purity of this compound.

Chromatographic Methods

-

Gas Chromatography (GC): GC is a primary method for monitoring the reaction progress and assessing the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis. A typical mobile phase consists of acetonitrile and water with a phosphoric acid modifier. For mass spectrometry compatibility, formic acid can be used in place of phosphoric acid.[6]

Spectroscopic Methods

-

Mass Spectrometry (MS): The mass spectrum of this compound is available in the NIST WebBook.

-

Infrared (IR) Spectroscopy: The IR spectrum, also available in the NIST WebBook, will show characteristic peaks for the C=O stretch of the ester and C-O stretches of the dioxolane ring and ester.

Applications in Flavor and Fragrance

The primary application of this compound is as a fragrance and flavoring ingredient.[2][3] Its "fruity ketal" character imparts a fresh, tart, and fruity aroma, with notes reminiscent of apple and strawberry.[1][5]

Table 2: Applications of this compound

| Application | Description | Source(s) |

| Fragrances | Used to create fresh, fruity top notes in floral and spicy fragrances. It can provide a "lift" to jasmine, tuberose, and gardenia bases. | [2][5] |

| Flavors | Employed in flavor formulations to enhance apple, strawberry, and other fruit profiles in food and beverage products. | [1] |

| Consumer Products | Incorporated into a variety of consumer goods, including perfumes, soaps, lotions, shampoos, and air fresheners. | [3] |

Safety and Handling

This compound is classified as a combustible liquid.[3] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Use in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse with plenty of water.

-

Ingestion: Do not induce vomiting. Seek medical attention.

-

Conclusion

This compound is a commercially significant aroma chemical with a well-defined synthesis and a range of applications in the flavor and fragrance industry. This technical guide has provided a detailed overview of its properties, synthesis, mechanism, and analytical characterization. The information presented herein is intended to serve as a valuable resource for scientists and researchers working with this compound, facilitating its effective use and further investigation.

References

- 1. fruity ketal, 6290-17-1 [thegoodscentscompany.com]

- 2. ETHYL ACETOACETATE PROPYLENE GLYCOL KETAL | 6290-17-1 [chemicalbook.com]

- 3. Natural Ethyl Acetoacetate Propylene Glycol Ketal manufacturers and suppliers in China - ODOWELL [odowell.com]

- 4. This compound | C9H16O4 | CID 95392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ETHYL ACETOACETATE PROPYLENE GLYCOL KETAL | 6290-17-1 [chemicalbook.com]

- 6. This compound | SIELC Technologies [sielc.com]

Stereoisomers of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

An In-depth Technical Guide to the

Abstract

The control and analysis of stereoisomerism are paramount in the fields of pharmaceutical development, fragrance, and materials science, where the three-dimensional arrangement of atoms can dictate biological activity, sensory properties, and material characteristics. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, a heterocyclic compound, presents a compelling case study in stereochemical complexity. This molecule contains two stereogenic centers, giving rise to a set of four distinct stereoisomers: two pairs of enantiomers which are diastereomeric to each other (cis and trans). This technical guide provides a comprehensive exploration of these stereoisomers, detailing their structural nuances, stereoselective synthesis, advanced separation protocols, and rigorous characterization techniques. Addressed to researchers, scientists, and drug development professionals, this document synthesizes foundational principles with actionable, field-proven methodologies to empower the precise isolation and analysis of each stereoisomer.

Introduction: The Criticality of Stereochemical Purity

In the molecular world, chirality often governs function. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological, toxicological, and physiological effects.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines that necessitate the separation and individual evaluation of enantiomers for all chiral drug candidates.[1] This mandate stems from the fact that a chiral drug interacts with a chiral biological environment (enzymes, receptors) in a stereospecific manner, akin to a hand fitting into a glove. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.

This compound, while also used as a flavoring and fragrance agent with a fruity, apple-like scent[2][3], serves as an excellent model for understanding the challenges and solutions in stereoisomer management. Its 1,3-dioxolane core is a common structural motif in biologically active compounds and is frequently used as a protecting group in the synthesis of natural products.[4][5] A thorough understanding of its stereoisomers is therefore not merely an academic exercise but a prerequisite for its application in fields demanding high chemical purity and specificity.

Structural Analysis of Stereoisomers

This compound possesses two stereogenic centers at the C2 and C4 positions of the dioxolane ring. This gives rise to 22 = 4 possible stereoisomers.

-

Stereogenic Center C2: This is a quaternary carbon, part of the ketal functional group, substituted with a methyl group, an ethyl acetate moiety, and two different oxygen atoms of the ring.

-

Stereogenic Center C4: This carbon is substituted with a methyl group, a hydrogen atom, and is part of the five-membered ring.

These four isomers exist as two diastereomeric pairs. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which allows for their separation by standard chromatographic techniques.[6]

-

Cis Isomers: The methyl groups at C2 and C4 are on the same face of the dioxolane ring. This pair consists of the (2R, 4S) and (2S, 4R) enantiomers.

-

Trans Isomers: The methyl groups at C2 and C4 are on opposite faces of the ring. This pair consists of the (2R, 4R) and (2S, 4S) enantiomers.

Synthesis of the Stereoisomeric Mixture

The standard synthesis of this compound involves the acid-catalyzed ketalization of ethyl acetoacetate with 1,2-propanediol (propylene glycol).[5][7] This reaction typically yields a mixture of all four stereoisomers because commercial 1,2-propanediol is a racemic mixture of (R)- and (S)-enantiomers, and the reaction conditions do not typically favor the formation of one diastereomer over the other without a specific stereodirecting catalyst.

Experimental Protocol: Synthesis

Objective: To synthesize a mixture of cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate.

Causality: The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of ethyl acetoacetate, thereby activating it for nucleophilic attack by the diol.[8] The reaction is an equilibrium process; therefore, removal of the water byproduct using a Dean-Stark apparatus is critical to drive the reaction to completion in accordance with Le Châtelier's principle.[8]

Materials:

-

Ethyl acetoacetate

-

(rac)-1,2-Propanediol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus, reflux condenser, heating mantle, round-bottom flask

-

Separatory funnel

Procedure:

-

Set up a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

To the flask, add toluene (100 mL), ethyl acetoacetate (0.1 mol), 1,2-propanediol (0.12 mol, 1.2 equivalents), and a catalytic amount of p-TsOH (approx. 0.5 g).

-

Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 3-5 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil is a mixture of the stereoisomers and can be purified by vacuum distillation if necessary.

Separation and Resolution of Stereoisomers

Separating the four stereoisomers requires a two-stage approach: first, the separation of the cis and trans diastereomers, followed by the resolution of the enantiomers within each diastereomeric pair.

Diastereomer Separation by Standard Chromatography

Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques such as flash column chromatography or High-Performance Liquid Chromatography (HPLC) on a non-chiral stationary phase.[9]

Experimental Protocol: HPLC Separation of Diastereomers

Objective: To separate the cis and trans diastereomers from the synthesized mixture.

Causality: Reverse-phase HPLC separates compounds based on their relative polarity. The cis and trans diastereomers, having different three-dimensional shapes, will exhibit slight differences in their polarity and interaction with the nonpolar stationary phase (e.g., C18). This differential interaction allows for their separation.[9]

Instrumentation & Conditions:

-

HPLC System: Standard analytical HPLC with UV detector.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and water. The exact ratio (e.g., 60:40 ACN:H₂O) should be optimized for best resolution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL of a 1 mg/mL solution in mobile phase.

Procedure:

-

Prepare a standard solution of the synthesized mixture in the mobile phase.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the sample and run the chromatogram.

-

Two major peaks (or groups of peaks) corresponding to the cis and trans diastereomers should be observed.

-

For preparative separation, the method can be scaled up using a larger diameter column.

Enantiomeric Resolution by Chiral Chromatography

To separate the enantiomers (e.g., (2R, 4R) from (2S, 4S)), a chiral environment is required. This is achieved using chiral chromatography, where the stationary phase is itself enantiomerically pure.[6][10]

Causality: The chiral stationary phase (CSP) forms transient, diastereomeric complexes with the individual enantiomers of the analyte.[1] These complexes have different energies of formation and stability, leading to different retention times on the column and thus enabling their separation. For dioxolanes, cyclodextrin-based CSPs have proven effective.[10]

Experimental Protocol: Chiral GC Separation of Enantiomers

Objective: To resolve the enantiomers within a previously separated diastereomeric pair.

Instrumentation & Conditions: (Adapted from methodology for similar chiral dioxolanes[10])

-

GC System: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: Chiral capillary column (e.g., Rt-bDEXse: 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin stationary phase).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 220 °C.

-

Detector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 1 min, then ramp to 150 °C at 5 °C/min.

-

Injection: 1 µL, split mode (e.g., 50:1).

Procedure:

-

Dissolve the isolated diastereomeric fraction (e.g., the trans-pair) in a suitable solvent like methanol.

-

Inject the sample into the GC.

-

The two enantiomers should elute as two distinct, well-resolved peaks.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing diastereomers.

Causality: The cis and trans isomers have different spatial arrangements of the methyl groups. This leads to distinct magnetic environments for the protons and carbons in the molecule. In the ¹H NMR spectrum, the chemical shifts of the methyl protons and the ring protons will differ between the two diastereomers due to through-space shielding or deshielding effects.[11][12] For example, the proximity of the two methyl groups in the cis isomer can lead to a different chemical shift compared to the more distant methyl groups in the trans isomer.

Expected ¹H NMR Spectral Differences:

| Proton Group | Expected Chemical Shift (ppm) | Expected Difference between cis and trans |

| C4-CH₃ | 1.1 - 1.4 | Significant δ difference due to proximity to C2 substituents. |

| C2-CH₃ | 1.3 - 1.6 | Significant δ difference due to proximity to C4-CH₃. |

| Ring Protons (C4-H, C5-H₂) | 3.5 - 4.5 | Coupling constants (J-values) and chemical shifts will differ due to different dihedral angles and spatial relationships. |

| Ester-CH₂ | ~4.2 | Minor difference may be observed. |

| Ester-CH₃ | ~1.2 | Unlikely to show significant difference. |

Note: While NMR can readily distinguish diastereomers, it cannot differentiate between enantiomers, which have identical NMR spectra in a non-chiral solvent.[6] To distinguish enantiomers, one must use a chiral shift reagent or perform analysis using chiroptical techniques like Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light.[13]

Conclusion

The stereoisomers of this compound provide a clear and instructive example of the stereochemical challenges inherent in modern chemistry. A systematic approach, beginning with a foundational understanding of the isomeric structures, progressing through a robust synthetic strategy, and culminating in multi-stage chromatographic separation and spectroscopic characterization, is essential for isolating and identifying each unique stereoisomer. The protocols and logical frameworks presented in this guide offer a validated pathway for researchers to confidently navigate the complexities of this and other chiral molecules, ensuring the stereochemical integrity required for advanced applications in drug development and beyond.

References

- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 2. Ethyl 2,4-dimethyldioxolane-2-acetate | The Fragrance Conservatory [fragranceconservatory.com]

- 3. 2,4-二甲基-1,3-二噁烷-2-乙酸乙酯 mixture of isomers, ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 6. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

- 7. This compound | C9H16O4 | CID 95392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A study of the stereochemistry of 2-aryl-4,5-dimethyl-1,3-dioxolanes by cholesteric induction in nematic phases and circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate: Structure, Synthesis, and Application in Synthetic Strategy

Executive Summary

Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate, a heterocyclic ester, is recognized primarily for its application in the flavor and fragrance industry. However, its chemical architecture holds deeper significance for synthetic chemists, particularly those in pharmaceutical and fine chemical development. The core of this molecule is the 1,3-dioxolane ring, which serves as a quintessential acid-labile protecting group for a ketone functionality. This guide provides an in-depth examination of this compound, moving beyond its organoleptic properties to focus on its synthesis, structural characterization, and strategic value as a protected form of ethyl acetoacetate—a foundational C4 building block in organic synthesis. We will explore the mechanistic basis for its formation and its role in enabling selective chemical transformations, a critical consideration in the multistep synthesis of complex molecules.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its application in a research setting.

Nomenclature and Chemical Structure

The formal IUPAC name for this compound is ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate .[1][2] It is also commonly known by synonyms such as Ethyl acetoacetate propylene glycol ketal and the FEMA designation "fruity ketal".[1][2]

The structure features a five-membered dioxolane ring with methyl groups at the C2 and C4 positions. The presence of two stereocenters (at C2 and C4) means the compound exists as a mixture of diastereomers (cis and trans isomers).[1]

(Image Source: PubChem CID 95392)

(Image Source: PubChem CID 95392)

Key Identifiers and Properties

All quantitative data are summarized in the table below for ease of reference. This information is critical for experimental design, safety assessment, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 6290-17-1 | [2] |

| Molecular Formula | C₉H₁₆O₄ | [2] |

| Molecular Weight | 188.22 g/mol | [3] |

| FEMA Number | 4294 | [2] |

| EC Number | 228-536-2 | [2] |

| Appearance | Colorless Liquid | |

| Odor | Fruity, Apple-like | [3] |

| Density | ~1.042 g/mL at 25 °C | |

| Refractive Index (n20/D) | ~1.428 | [4] |

Synthesis: Acid-Catalyzed Ketalization

The synthesis of ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate is a classic example of an acid-catalyzed ketalization reaction. This process is a cornerstone of protecting group chemistry, valued for its efficiency and reversibility.

Reaction Principle and Mechanism

The compound is prepared by reacting ethyl acetoacetate with propane-1,2-diol (propylene glycol) in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH).[5] Ethyl acetoacetate is a β-ketoester, containing both a ketone and an ester functional group. The ketone carbonyl is significantly more electrophilic and sterically accessible than the ester carbonyl, allowing for highly selective reaction with the diol to form the cyclic ketal (dioxolane).[5][6]

The reaction is an equilibrium process that produces water as a byproduct.[5] To drive the reaction to completion and achieve a high yield of the desired product, this water must be continuously removed from the reaction mixture. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[7]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: High-level workflow for the synthesis of the target dioxolane.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the ketalization of ethyl acetoacetate.[5][6]

-

Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, a magnetic stirrer, and a heating mantle. Ensure all glassware is thoroughly dried.

-

Reagent Charging: To the round-bottom flask, add ethyl acetoacetate (1.0 eq.), propane-1,2-diol (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq.). Add toluene as the solvent (approx. 2 mL per mmol of ethyl acetoacetate).

-

Reaction Execution:

-

Begin stirring and heat the mixture to a gentle reflux.

-

Toluene and water will begin to co-distill as an azeotrope. The denser water will separate and collect in the bottom of the Dean-Stark trap, while the toluene will overflow and return to the reaction flask.

-

Monitor the reaction by observing the volume of water collected. The reaction is complete when no more water is collected in the trap (typically 2-4 hours).

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), water, and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

-

Purification:

-

The resulting crude oil is purified by vacuum distillation to yield the final product, ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate, as a clear, colorless liquid.

-

Strategic Application in Drug Development: The Protecting Group Concept

While its primary commercial use is in flavors, the true value of this molecule for a medicinal or process chemist lies in its function as a ketone protecting group .[1][8] Ethyl acetoacetate is a versatile precursor, but its reactivity at the α-carbon is often complicated by the presence of the ketone. By converting the ketone to a dioxolane, that site is rendered inert to a wide range of reagents, enabling selective chemistry elsewhere.

The Causality of Protection

The dioxolane group is stable to bases, nucleophiles, and reducing agents (e.g., LiAlH₄, NaBH₄), which would otherwise attack the ketone carbonyl.[7][9] This stability allows chemists to perform reactions such as:

-

Ester Reduction: Reducing the ethyl ester to a primary alcohol without affecting the ketone.

-

Grignard Reactions: Adding organometallic reagents to the ester.

-

Base-Mediated Alkylations: At other positions in a more complex molecule.

Once the desired transformation is complete, the protecting group can be easily removed. The ketal is readily hydrolyzed back to the ketone under mild acidic aqueous conditions, a process that leaves most other functional groups intact.[7][10]

Logical Workflow of a Protection Strategy

The following diagram illustrates the logic of using the dioxolane as a protecting group to achieve a selective ester reduction, a common challenge in drug synthesis.

Caption: Protecting group strategy for selective reduction of a β-ketoester.

Analytical and Spectroscopic Profile

Confirmation of the structure and purity of the synthesized product is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet and quartet for the ethyl group (~1.2 and 4.1 ppm, respectively), a singlet for the methylene protons adjacent to the ester (~2.7 ppm), a singlet for the C2-methyl group (~1.4 ppm), a doublet for the C4-methyl group (~1.2 ppm), and complex multiplets for the dioxolane ring protons (CH and CH₂) between 3.5 and 4.3 ppm. The presence of diastereomers will likely result in multiple sets of signals for the chiral portions of the molecule.

-

¹³C NMR: Key signals would include the ester carbonyl (~170 ppm), the ketal carbon (C2, ~108 ppm), and carbons of the ethyl group, the dioxolane ring, and the three distinct methyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the absence of a strong ketone C=O stretch (which would be present in the starting material at ~1715 cm⁻¹) and the presence of a strong ester C=O stretch (~1735 cm⁻¹). Strong C-O stretching bands associated with the ester and the cyclic ketal would be prominent in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available and can be used for confirmation.[11] Key fragments would arise from the loss of ethoxy (-OC₂H₅) or parts of the dioxolane ring.

-

Chromatography: The purity of the compound can be readily assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often using a reverse-phase method.[12]

References

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H16O4 | CID 95392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (HMDB0032200) [hmdb.ca]

- 4. ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate [stenutz.eu]

- 5. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. Protection and Deprotection [cem.com]

- 9. scribd.com [scribd.com]

- 10. Dioxolane - Wikipedia [en.wikipedia.org]

- 11. 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester [webbook.nist.gov]

- 12. This compound | SIELC Technologies [sielc.com]

The Genesis of a Fruity Ketal: A Literature Review on the Discovery of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, a heterocyclic compound widely recognized in the flavor and fragrance industry by trade names such as Fraistone® and Fruity Ketal, is a key ingredient prized for its fresh, tart, and fruity aroma reminiscent of apple, plum, and strawberry.[1][2] This technical guide provides a comprehensive literature review of the discovery, synthesis, and chemical properties of this compound, offering valuable insights for researchers and professionals in organic synthesis and sensory science. While its application is predominantly in perfumery, the foundational chemistry of its synthesis—the protection of a β-keto group—is a fundamental concept in organic chemistry with broader implications in drug development and complex molecule synthesis.

The Historical Context: A 1937 Discovery in the burgeoning Aroma Chemical Industry

The discovery of this compound is reported to have occurred in 1937.[3] This period was a transformative era for the fragrance and flavor industry, which was increasingly shifting from reliance on natural extracts to the creative potential of synthetic organic chemistry. Companies like Givaudan, Haarmann & Reimer, and Dragoco were pioneering the industrial-scale synthesis of novel aroma chemicals, fundamentally changing the palette available to perfumers.[4][5] The synthesis of new molecules that could evoke familiar and pleasant scents, such as fruits, was a significant area of research.

While the specific seminal patent or journal article from 1937 detailing the initial discovery of "Fraistone" remains elusive in readily available databases, the compound's synonym, "Ethyl acetoacetate propylene glycol ketal," provides a clear indication of its synthetic origins.[6][7] The discovery was likely the result of systematic investigations into the reactions of common organic building blocks to produce compounds with desirable sensory properties.

The Chemistry of Discovery: Ketalization of Ethyl Acetoacetate

The core of the discovery of this compound lies in a classic organic reaction: the acid-catalyzed ketalization of a β-keto ester.[4][8] The synthesis involves the reaction of two key precursors: ethyl acetoacetate and propylene glycol (propane-1,2-diol).[9]

Ethyl acetoacetate is a versatile chemical intermediate that exhibits keto-enol tautomerism, with the ketone form being the more stable tautomer.[10] The presence of both a ketone and an ester functional group presents an opportunity for selective reaction. The ketone carbonyl is more electrophilic and thus more reactive towards nucleophilic attack by a diol compared to the less reactive ester carbonyl.[11] This difference in reactivity is the cornerstone of the synthesis.

Propylene glycol, a readily available 1,2-diol, serves as the protecting group for the ketone. The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst like Amberlyst-15, and often with the removal of water to drive the equilibrium towards the formation of the ketal.[11][12]

Reaction Mechanism

The mechanism for the acid-catalyzed ketalization proceeds as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the ketone in ethyl acetoacetate, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by the Diol: One of the hydroxyl groups of propylene glycol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups on the former carbonyl carbon.

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, resulting in the formation of a resonance-stabilized oxonium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the propylene glycol moiety attacks the carbocation, leading to the formation of the five-membered dioxolane ring.

-

Deprotonation: The final step involves the deprotonation of the remaining protonated oxygen by a base (such as the conjugate base of the acid catalyst or another molecule of the diol) to regenerate the acid catalyst and yield the final product, this compound.

The use of propylene glycol results in the formation of a chiral center at the 4-position of the dioxolane ring, leading to a mixture of cis and trans isomers.[3]

Physicochemical and Spectroscopic Characterization

This compound is a colorless liquid with a characteristic fruity odor.[13] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O₄ | [3][14] |

| Molecular Weight | 188.22 g/mol | [3][14] |

| CAS Number | 6290-17-1 | [3][14] |

| Density | 1.042 g/mL at 25 °C | [6] |

| Boiling Point | 85 °C | [3] |

| Flash Point | 91 °C (195.8 °F) | [3] |

| Refractive Index | 1.422 - 1.432 at 20°C | [3] |

| Log P | 1.5 | [14] |

Spectroscopic Data

-

Mass Spectrometry (MS): The NIST WebBook provides the mass spectrum (electron ionization) for this compound, which can be used for its identification in complex mixtures.[15]

-

Infrared (IR) Spectroscopy: The IR spectrum, also available from the NIST WebBook, would show characteristic absorptions for the C-O stretching of the ester and the dioxolane ring, as well as the C=O stretching of the ester group.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, experimentally determined ¹H and ¹³C NMR spectrum for this compound is not readily found in the searched literature, predicted spectra are available in some databases. Experimental NMR data for structurally similar compounds, such as 2,2-dimethyl-1,3-dioxolane, can provide an indication of the expected chemical shifts for the dioxolane ring protons and carbons.[16][17] For a definitive structural elucidation, experimental ¹H and ¹³C NMR analysis would be required.

Experimental Protocols

While the original 1937 synthesis protocol is not available, a modern and detailed experimental procedure for the synthesis of this compound is described in a 2020 Chinese patent.[12] This procedure utilizes a solid acid catalyst, which offers advantages in terms of ease of separation and catalyst reusability.

Synthesis of this compound (Adapted from CN111333607A)[12]

Materials:

-

Ethyl acetoacetate (0.1 mol)

-

1,2-Propanediol (Propylene glycol) (0.15 mol)

-

Cyclohexane (50 mL)

-

Amberlyst-15 catalyst (2 g)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus, add ethyl acetoacetate (0.1 mol), cyclohexane (50 mL), 1,2-propanediol (0.15 mol), and Amberlyst-15 catalyst (2 g).

-

Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by Gas Chromatography (GC).

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with acetone and dried for reuse.

-

Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with saturated brine solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the cyclohexane solvent.

-

Purify the crude product by vacuum distillation to obtain this compound.

The patent reports a yield of 98% with a selectivity of 99.0% using this method.[12]

Visualization of the Synthesis Workflow

Caption: Synthesis workflow for this compound.

Conclusion and Future Perspectives

The discovery of this compound in 1937 is a testament to the creative power of organic synthesis in the development of the modern fragrance and flavor industry. Its synthesis, a straightforward yet elegant application of the ketalization reaction, highlights the principle of selective functional group protection that is of paramount importance in the synthesis of more complex molecules, including pharmaceuticals. While the original discovery documentation remains to be unearthed, the chemical principles and subsequent industrial application of this molecule are well-established.

For future research, a definitive search of historical patent databases from the 1930s, particularly from major fragrance houses of that era, could potentially uncover the original patent and provide a more complete historical narrative. Furthermore, the publication of detailed experimental ¹H and ¹³C NMR spectroscopic data would be a valuable contribution to the chemical literature, providing a complete and authoritative characterization of this widely used aroma chemical.

References

- 1. vdoc.pub [vdoc.pub]

- 2. symrise.com [symrise.com]

- 3. patents.justia.com [patents.justia.com]

- 4. Human Metabolome Database: Showing metabocard for cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (HMDB0032200) [hmdb.ca]

- 5. rsc.org [rsc.org]

- 6. Vintage HAARMANN & REIMER Ballade Cologne? Perfume? Scent | eBay [ebay.com]

- 7. Study on Evaluation of Fruit Aroma of Plum Variety Resources Based on Headspace Solid-Phase Microextraction Combined with Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester [webbook.nist.gov]

- 9. patentbaristas.com [patentbaristas.com]

- 10. airfreshenerlawsuitdotcom.wordpress.com [airfreshenerlawsuitdotcom.wordpress.com]

- 11. Wilhelm Haarmann (1847 – 1931) - ChemistryViews [chemistryviews.org]

- 12. givaudan.com [givaudan.com]

- 13. Highly Efficient Procedure for the Synthesis of Fructone Fragrance Using a Novel Carbon based Acid [mdpi.com]

- 14. spectrabase.com [spectrabase.com]

- 15. ScenTree - Fraistone® (CAS N° 6290-17-1) [scentree.co]

- 16. US20140194338A1 - Fragrance Compositions - Google Patents [patents.google.com]

- 17. Dragoco Patents 1976-2003 [leffingwell.com]

Stability and degradation pathway of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

An In-depth Technical Guide to the Stability and Degradation Pathway of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Authored by: A Senior Application Scientist

Abstract

This compound, a key component in fragrance and flavor formulations, possesses a unique chemical structure comprising a dioxolane ring and an ester functional group.[1][2] Understanding its stability and degradation pathways is paramount for ensuring product quality, shelf-life, and safety in consumer goods and pharmaceutical applications. This technical guide provides a comprehensive analysis of the chemical stability of this compound under various stress conditions. It delineates the primary degradation pathways, focusing on acid- and base-catalyzed hydrolysis. Furthermore, this guide presents detailed, field-proven experimental protocols for conducting forced degradation studies, enabling researchers and drug development professionals to establish a robust stability-indicating profile for this molecule.

Introduction to this compound

This compound is a synthetic fragrance and flavoring agent known for its fruity, apple-like scent.[2][3] It is used in a variety of consumer products, and its stability directly impacts the sensory profile and longevity of these goods.[1] Chemically, it is the ethyl ester of 2,4-dimethyl-1,3-dioxolane-2-acetic acid and exists as a mixture of cis and trans isomers.[1][3] The molecule's structure, featuring both a ketal (the dioxolane ring) and an ester moiety, presents two primary sites susceptible to chemical degradation.

Chemical Stability Profile

The stability of this compound is influenced by several environmental factors, most notably pH, temperature, and the presence of oxidative agents. The core of its instability lies in the susceptibility of the 1,3-dioxolane ring and the ethyl acetate group to hydrolysis.

Hydrolytic Stability

Hydrolysis is the most significant degradation pathway for this molecule. The reaction can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the 1,3-dioxolane ring is highly susceptible to cleavage. The generally accepted mechanism for the hydrolysis of 1,3-dioxolanes involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation.[4][5] Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes to the parent ketone (in this case, a β-ketoester) and the diol (propylene glycol). Studies on related dioxolane compounds have shown that hydrolysis can occur within hours at a low pH (e.g., pH 3).[6][7] The ester group can also undergo acid-catalyzed hydrolysis, although this is typically slower than the cleavage of the dioxolane ring under strongly acidic conditions.

-

Base-Catalyzed Hydrolysis (Saponification): In alkaline environments, the primary site of degradation is the ethyl ester group, which undergoes saponification. This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and ethanol. The 1,3-dioxolane ring is generally more stable under basic conditions compared to acidic conditions.[6][7]

Oxidative and Photolytic Stability

While hydrolysis is the primary degradation route, the potential for oxidative and photolytic degradation should also be considered, especially in the context of formulation with other ingredients and exposure to light and air. Forced degradation studies are essential to probe these less common but still possible degradation pathways.

Proposed Degradation Pathways

Based on the chemical structure and general reactivity of dioxolanes and esters, two primary degradation pathways are proposed for this compound.

Pathway 1: Acid-Catalyzed Hydrolysis

Under acidic conditions, the primary degradation pathway is initiated by the hydrolysis of the 1,3-dioxolane ring.

-

Step 1: Protonation of an oxygen atom in the dioxolane ring.

-

Step 2: Cleavage of a carbon-oxygen bond to form a stable tertiary carbocation.

-

Step 3: Nucleophilic attack by water on the carbocation.

-

Step 4: Deprotonation to form a hemiacetal.

-

Step 5: Further hydrolysis of the hemiacetal to yield ethyl acetoacetate and propylene glycol .

-

Step 6 (Secondary Degradation): Under prolonged acidic conditions and elevated temperatures, the resulting ethyl acetoacetate can undergo further hydrolysis to acetoacetic acid and ethanol . Acetoacetic acid is unstable and can decarboxylate to form acetone and carbon dioxide .

References

- 1. This compound | C9H16O4 | CID 95392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2,4-dimethyldioxolane-2-acetate | The Fragrance Conservatory [fragranceconservatory.com]

- 3. Ethyl dimethyl dioxolane acetate mixture of isomers, = 97 , FG 6290-17-1 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Spectroscopic Guide to Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate: Structure, Properties, and Analytical Methodologies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (CAS No. 6290-17-1), a key fragrance and flavor compound.[1][2][3][4][5][6][7] Through an examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document offers field-proven insights into the structural elucidation and analytical characterization of this molecule. The protocols described herein are designed to be self-validating, ensuring technical accuracy and trustworthiness for professionals in drug development and chemical research.

Compound Overview: A Ketal with Fruity Notes

This compound, also known by trade names such as Fraistone® and the common name "fruity ketal," is a synthetic compound valued for its tart, fresh, and fruity aroma reminiscent of apple, plum, and strawberry.[8] It is primarily used in the flavor and fragrance industries.[2][7] Chemically, it is the propylene glycol ketal of ethyl acetoacetate.[1][4] The presence of two chiral centers at positions 2 and 4 of the dioxolane ring means the compound exists as a mixture of diastereomers.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 6290-17-1 | [1][3][4][5] |

| Molecular Formula | C₉H₁₆O₄ | [3] |

| Molecular Weight | 188.22 g/mol | [1][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 85°C | [1] |

| Flash Point | 91°C | [1] |

| Density | 1.042 g/cm³ | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Insight

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex due to the presence of diastereomers and diastereotopic protons. The asymmetry in the molecule renders the two protons on the methylene group of the ethyl acetate moiety and the two methylene protons on the dioxolane ring chemically non-equivalent.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~4.0 | Multiplet (m) | 1H | -O-CH -CH₃ |

| ~3.8 | Multiplet (m) | 2H | -O-CH₂ -CH- |

| ~2.7 | Singlet (s) | 2H | -CO-CH₂ -C- |

| ~1.4 | Singlet (s) | 3H | -C-CH₃ (on C2) |

| ~1.3 | Doublet (d) | 3H | -CH-CH₃ (on C4) |

| ~1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Note: The chemical shifts are approximate and may vary slightly between diastereomers.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The presence of diastereomers may lead to the appearance of closely spaced peaks for some carbons.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~170 | C =O (Ester) |

| ~108 | C (CH₃)O₂ (Ketal) |

| ~75 | -O-CH -CH₃ |

| ~70 | -O-CH₂ -CH- |

| ~61 | -O-CH₂ -CH₃ |

| ~45 | -CO-CH₂ -C- |

| ~25 | -C-CH₃ (on C2) |

| ~18 | -CH-CH₃ (on C4) |

| ~14 | -O-CH₂-CH₃ |

Note: These are predicted chemical shifts and should be confirmed with experimental data.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra for a liquid sample like this compound is outlined below.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the liquid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

The final solution height in the tube should be approximately 4-5 cm.

Instrumental Analysis:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Acquire the ¹H NMR spectrum using a standard pulse program. For quantitative analysis, a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest is crucial.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The gas-phase Fourier-Transform Infrared (FTIR) spectrum of this compound is available from the NIST Chemistry WebBook. The spectrum displays characteristic absorption bands that confirm the presence of the key functional groups: an ester and a cyclic ketal (dioxolane).

Table 4: IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretching (alkane) |

| ~1745 | Strong | C=O stretching (ester) |

| ~1250 | Strong | C-O stretching (ester) |

| ~1100 | Strong | C-O-C stretching (dioxolane ring) |

The strong absorption at approximately 1745 cm⁻¹ is indicative of the carbonyl group in a saturated ester. The presence of strong C-O stretching bands in the 1250-1100 cm⁻¹ region is characteristic of both the ester and the dioxolane ring system.

Experimental Protocol for FTIR Spectroscopy

For a liquid sample, the Attenuated Total Reflectance (ATR) technique is a rapid and convenient method for obtaining an IR spectrum.

Sample Preparation and Analysis (ATR-FTIR):

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a single drop of the liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

References

- 1. ScenTree - Fraistone® (CAS N° 6290-17-1) [scentree.co]

- 2. fruity ketal, 6290-17-1 [thegoodscentscompany.com]

- 3. scbt.com [scbt.com]

- 4. 6290-17-1 Cas No. | Ethyl acetoacetate propylene glycol ketal | Apollo [store.apolloscientific.co.uk]

- 5. ScenTree - Fraistone® (N° CAS 6290-17-1) [scentree.co]

- 6. This compound | C9H16O4 | CID 95392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Perfumers Apprentice - Fraistone [shop.perfumersapprentice.com]

- 8. iff.com [iff.com]

- 9. Human Metabolome Database: Showing metabocard for cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (HMDB0032200) [hmdb.ca]

An In-depth Technical Guide to the Solubility of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate in Organic Solvents

Foreword: Understanding the Crucial Role of Solubility in Research and Development

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is paramount. This property governs a multitude of critical parameters, from formulation and delivery to reaction kinetics and purification. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, a notable fragrance and flavoring agent also known by its synonym "fruity ketal," is no exception.[1][2][3] Its behavior in various organic solvents dictates its application in diverse formulations, its compatibility with other ingredients, and the efficiency of its extraction and purification processes. This guide provides a detailed exploration of the solubility of this compound, offering both established data and a framework for its experimental determination.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its solubility characteristics. This compound (C9H16O4) is a fatty acid ester, a class of compounds generally characterized by their non-polar to moderately polar nature.[2][4]

Key Structural Features Influencing Solubility:

-

Ester Group (-COO-): The ester functional group introduces polarity to the molecule through its carbonyl (C=O) and ether-like (C-O-C) linkages. This allows for dipole-dipole interactions with polar solvents.

-

Dioxolane Ring: The five-membered dioxolane ring, containing two ether oxygen atoms, further contributes to the molecule's polarity and its ability to act as a hydrogen bond acceptor.

-

Ethyl and Methyl Groups: The ethyl and methyl substituents, along with the carbon backbone, form the non-polar, hydrophobic portion of the molecule. The size of this aliphatic region influences its solubility in non-polar solvents.

This combination of polar and non-polar regions suggests that this compound will exhibit a range of solubilities in different organic solvents, governed by the principle of "like dissolves like."

Experimentally Determined and Reported Solubility Data

A thorough review of available literature provides some key data points for the solubility of this compound. However, it is crucial to note that comprehensive experimental data across a wide spectrum of organic solvents is not extensively published.

| Solvent | Chemical Formula | Polarity | Reported Solubility | Source |

| Water | H₂O | Polar | 72 mg/L at 20°C (Poorly soluble) | Factual |

| Ethanol | C₂H₅OH | Polar | Soluble | Factual |

| Organic Solvents (General) | - | Varied | Miscible with most other organic solvents | [5][6] |

Interpretation of a Senior Application Scientist:

The poor solubility in water is expected, given the significant non-polar hydrocarbon portion of the molecule. The "soluble" designation in ethanol, a polar protic solvent, is indicative of the compound's ability to engage in favorable dipole-dipole interactions and hydrogen bonding (as an acceptor) with the solvent. The general statement of miscibility with other organic solvents is a strong indicator of its lipophilic character and suggests good solubility in a range of common non-polar and moderately polar aprotic solvents.[5][6]

Predicting Solubility in Common Organic Solvents: A Theoretical Framework

In the absence of exhaustive experimental data, we can predict the solubility of this compound in other common organic solvents based on its structure and the principles of intermolecular forces.

-

Polar Protic Solvents (e.g., Methanol, Isopropanol): Similar to ethanol, good solubility is expected due to the potential for hydrogen bonding and dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): High solubility is anticipated. These solvents can engage in strong dipole-dipole interactions with the ester and dioxolane functional groups.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Moderate to good solubility is likely. The non-polar hydrocarbon chains of the solute will have favorable van der Waals interactions with these non-polar solvents.

The following diagram illustrates the key intermolecular interactions that govern the dissolution process.

Caption: Intermolecular forces driving solubility.

A Self-Validating Experimental Protocol for Determining Solubility in Organic Solvents

To obtain definitive solubility data, a robust and self-validating experimental protocol is essential. The following procedure is adapted from established principles of solubility testing, such as those outlined in the OECD Test Guideline 105 for water solubility, and is tailored for organic solvents.

Principle of the Method

This protocol employs the isothermal shake-flask method, a reliable technique for determining the saturation solubility of a compound in a specific solvent at a controlled temperature. The concentration of the dissolved solute is measured in a saturated solution in equilibrium with an excess of the undissolved substance.

Experimental Workflow

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Step-by-Step Methodology

-

Preparation of the Solute-Solvent Mixture:

-

Add an excess amount of this compound to a series of glass vials equipped with screw caps. The excess solid is crucial to ensure that saturation is achieved.

-

Carefully add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, maintained at the desired experimental temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study should be conducted to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solute to settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a controlled temperature.

-